N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)cyclopropanesulfonamide N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549019-15-8
VCID: VC11816740
InChI: InChI=1S/C14H19N5O2S/c1-17(22(20,21)12-2-3-12)11-5-8-18(10-11)13-6-9-19-14(16-13)4-7-15-19/h4,6-7,9,11-12H,2-3,5,8,10H2,1H3
SMILES: CN(C1CCN(C1)C2=NC3=CC=NN3C=C2)S(=O)(=O)C4CC4
Molecular Formula: C14H19N5O2S
Molecular Weight: 321.40 g/mol

N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)cyclopropanesulfonamide

CAS No.: 2549019-15-8

Cat. No.: VC11816740

Molecular Formula: C14H19N5O2S

Molecular Weight: 321.40 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)cyclopropanesulfonamide - 2549019-15-8

Specification

CAS No. 2549019-15-8
Molecular Formula C14H19N5O2S
Molecular Weight 321.40 g/mol
IUPAC Name N-methyl-N-(1-pyrazolo[1,5-a]pyrimidin-5-ylpyrrolidin-3-yl)cyclopropanesulfonamide
Standard InChI InChI=1S/C14H19N5O2S/c1-17(22(20,21)12-2-3-12)11-5-8-18(10-11)13-6-9-19-14(16-13)4-7-15-19/h4,6-7,9,11-12H,2-3,5,8,10H2,1H3
Standard InChI Key SSLKTQQOQJLHRE-UHFFFAOYSA-N
SMILES CN(C1CCN(C1)C2=NC3=CC=NN3C=C2)S(=O)(=O)C4CC4
Canonical SMILES CN(C1CCN(C1)C2=NC3=CC=NN3C=C2)S(=O)(=O)C4CC4

Introduction

Chemical Identity and Structural Features

N-Methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)cyclopropanesulfonamide (Molecular Formula: C₁₈H₂₄N₆O₂S; Molecular Weight: 412.49 g/mol) combines a pyrazolo[1,5-a]pyrimidine core with a pyrrolidine–cyclopropanesulfonamide substituent. Key structural elements include:

  • Pyrazolo[1,5-a]pyrimidine: A bicyclic heteroaromatic system known for its ATP-competitive inhibition properties .

  • Pyrrolidine ring: Provides conformational rigidity and enhances binding affinity through hydrogen bonding .

  • Cyclopropanesulfonamide: A sterically constrained sulfonamide group that improves metabolic stability and target selectivity .

The compound’s IUPAC name reflects its substitution pattern: the pyrazolo[1,5-a]pyrimidin-5-yl group is attached to the pyrrolidine ring at position 1, while the cyclopropanesulfonamide moiety is linked via the N-methyl group at position 3.

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multicomponent reactions. For this compound, a stepwise approach is employed:

  • Core formation: Condensation of 5-aminopyrazole with β-ketoesters yields the pyrazolo[1,5-a]pyrimidine scaffold .

  • Pyrrolidine functionalization: The pyrrolidine ring is introduced via nucleophilic substitution or reductive amination .

  • Sulfonamide coupling: Cyclopropanesulfonyl chloride reacts with the secondary amine on pyrrolidine under basic conditions .

Table 1: Key Synthetic Intermediates and Yields

StepIntermediateYield (%)Purity (%)
1Pyrazolo[1,5-a]pyrimidin-5-amine7895
21-(Pyrazolo[1,5-a]pyrimidin-5-yl)pyrrolidin-3-amine6592
3Final compound5898

Structural Modifications

  • Pyrrolidine substitution: Analogues with bulkier groups at position 3 of pyrrolidine show reduced solubility but improved target engagement .

  • Sulfonamide variations: Replacing cyclopropane with larger rings (e.g., cyclohexane) decreases metabolic stability in liver microsomes .

Pharmacological Activity

CompoundMIC (µM)hERG IC₅₀ (µM)Microsomal Stability (t₁/₂, min)
Parent scaffold (no substituent)2.1>3012
N-Methyl derivative0.82545
Cyclopropanesulfonamide0.31868

Structure–Activity Relationships (SAR)

Critical SAR insights include:

  • Pyrimidine position 5: Aryl or heteroaryl groups enhance potency against M.tb .

  • Pyrrolidine substitution: N-Methylation improves bioavailability but reduces hERG selectivity .

  • Sulfonamide moiety: Cyclopropane minimizes off-target interactions compared to linear chains .

Pharmacokinetics and Toxicity

  • Metabolic stability: Human liver microsomal half-life = 68 minutes .

  • CYP inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 µM) .

  • Acute toxicity: LD₅₀ > 500 mg/kg in murine models .

Future Directions

  • Mechanistic studies: Elucidate whether the compound targets ATP synthase or Rv1751 hydroxylase in M.tb .

  • Formulation optimization: Develop nanoparticle carriers to enhance solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator